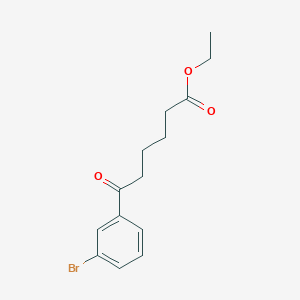

Ethyl 6-(3-bromophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

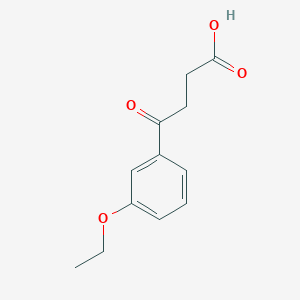

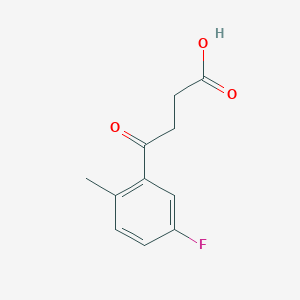

Ethyl 6-(3-bromophenyl)-6-oxohexanoate, also known as Ethyl (3-bromobenzoyl)acetate, is a compound with the molecular formula BrC6H4COCH2CO2C2H5 . It is a derivative of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromophenyl group and an ethyl ester group . The compound’s structure can influence its reactivity, which can impact the synthetic strategies where it takes part .Chemical Reactions Analysis

Ethers, a class of compounds to which this compound belongs, are generally unreactive to many reagents used in organic chemistry. They are cleaved by strong acids, but this reaction is not general and depends on the structure of the ether .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Studies

Research on similar compounds, such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has focused on their crystal and molecular structures. These studies, confirmed by single-crystal X-ray diffraction, provide insights into the stability and interactions of these compounds. This is significant for understanding their potential applications in various fields, including materials science and pharmaceuticals (Kaur et al., 2012).

Synthetic Applications in Heterocyclic Chemistry

Ethyl 6-(3-bromophenyl)-6-oxohexanoate and related compounds have been utilized in the synthesis of heterocycles. These processes involve radical cyclization reactions, forming complex molecular structures that are valuable in medicinal chemistry and drug design (Allin et al., 2005).

Antinociceptive Activity Studies

Compounds structurally related to this compound have been studied for their antinociceptive (pain-relieving) activities in various tests. These studies contribute to the understanding of pain management and the development of new analgesics (Masocha et al., 2016).

Applications in Biocatalysis

Research on similar compounds like alkyl 6-chloro-3-oxohexanoates shows their potential in biocatalysis. This includes the synthesis of significant biochemicals such as α-lipoic acid, indicating the role of these compounds in industrial biotechnology (Gopalan & Jacobs, 1990).

Structural Characterization

The structural characterization of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides foundational knowledge for the development of new materials and pharmaceuticals. These studies are crucial for understanding molecular interactions and properties (Sapnakumari et al., 2014).

Antimicrobial Activity

Compounds structurally related to this compound have been studied for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents (Gad-Elkareem et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . The compound may act as an organoboron reagent, which is transferred from boron to palladium during the reaction .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions, it may be involved in pathways related to carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-(3-bromophenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and oxidoreductases. The ester group in this compound is susceptible to hydrolysis by esterases, leading to the formation of 6-(3-bromophenyl)-6-oxohexanoic acid. Additionally, the bromophenyl group can undergo oxidative reactions mediated by oxidoreductases, resulting in the formation of reactive intermediates that can further participate in biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to alterations in gene expression profiles. Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the bromophenyl group can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, this compound can interact with membrane transporters, such as organic anion transporters, influencing its cellular uptake and localization .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound .

Propiedades

IUPAC Name |

ethyl 6-(3-bromophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPHALFXTSWKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645512 |

Source

|

| Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93568-69-5 |

Source

|

| Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)